2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds, such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Molecular Structure Analysis
The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Future Directions
properties
IUPAC Name |
2-chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O/c1-10-7-12(17-18(10)2)9-19(14(20)8-15)13-5-3-11(16)4-6-13/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKMDKPKTPXEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CN(C2=CC=C(C=C2)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide |
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